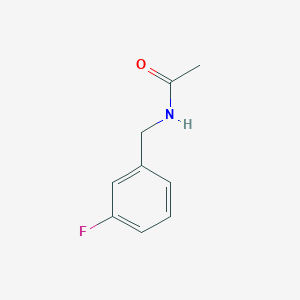

N-(3-fluorobenzyl)acetamide

Description

Contextualization within Modern Organic and Medicinal Chemistry

N-(3-fluorobenzyl)acetamide is a chemical compound that sits (B43327) at the intersection of several key areas in modern organic and medicinal chemistry. As an acetamide (B32628) derivative, it belongs to a large class of compounds characterized by the presence of an amide functional group, a prevalent feature in biologically active molecules and pharmaceuticals. The structure incorporates a benzylamide core, a "privileged scaffold" frequently employed in drug discovery due to its ability to interact with a wide range of biological targets. ufrj.brunife.it Furthermore, the inclusion of a fluorine atom on the phenyl ring places this compound within the important class of fluoroaromatic compounds. The strategic incorporation of fluorine into organic molecules is a widely used tactic in medicinal chemistry to enhance a compound's pharmacological profile, including metabolic stability, lipophilicity, and binding affinity. researchgate.netbenthamscience.comnih.govnih.gov

Historical Development of Benzylamide and Fluoroaromatic Chemical Systems

The development of benzylamide and fluoroaromatic systems has been a significant driver of progress in medicinal chemistry. Benzamide derivatives have a long history as foundational structures in the development of various therapeutic agents. researchgate.net Their structural simplicity and synthetic accessibility have made them attractive starting points for the synthesis of more complex molecules with diverse biological activities. researchgate.net

The introduction of fluorine into aromatic systems, a more recent development, revolutionized drug design. The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, allow for subtle yet profound modifications of a molecule's physicochemical properties. benthamscience.comnih.govencyclopedia.pub This has led to the development of numerous successful drugs where fluorine substitution plays a critical role in their efficacy. nih.govnih.gov The convergence of these two historically significant chemical systems—the established benzylamide scaffold and the functionally enhancing fluoroaromatic moiety—provides the foundation for the scientific interest in compounds like this compound.

Rationale for Dedicated Investigation of this compound and its Analogues

The dedicated investigation of this compound and its analogues is driven by the potential for discovering novel bioactive compounds. The specific placement of the fluorine atom at the meta-position of the benzyl (B1604629) ring can influence the molecule's electronic distribution and conformation, potentially leading to specific interactions with biological targets. Researchers investigate such compounds to understand the structure-activity relationships (SAR) conferred by this substitution pattern.

The acetamide portion of the molecule is also a key site for chemical modification. By synthesizing and studying analogues with different substituents on the acetamide nitrogen or by replacing the acetyl group, chemists can explore a wide chemical space. This systematic modification allows for the fine-tuning of properties like solubility, permeability, and target engagement. For instance, studies on related phenoxyacetamide derivatives have shown that substitutions on the phenyl ring can significantly impact their biological activities, including antimicrobial and anticancer properties. evitachem.comnih.gov The investigation of this compound and its derivatives is therefore a rational approach to systematically explore the therapeutic potential of this chemical class.

Current Research Landscape and Significance in Compound Design

The current research landscape for compounds related to this compound is active, with a focus on synthesizing and evaluating new derivatives for a range of therapeutic applications. The this compound core is utilized as a building block for more complex molecules. For example, it has been incorporated into larger structures investigated for their potential as protein tyrosine kinase modulators. google.com

Furthermore, the broader class of acetamide derivatives is under intense investigation for various biological activities. Research has explored acetamides as potential analgesic, neuropharmacological, and anticancer agents. nih.gov The synthesis of novel acetamide derivatives containing other heterocyclic rings, such as thiazole (B1198619) or thiadiazole, is a common strategy to create compounds with potential antimicrobial or anticancer effects. brieflands.com The significance of this compound in compound design lies in its role as a versatile synthon and a fragment that can be incorporated into larger, more complex molecules with tailored biological activities. The combination of the fluorobenzyl group with the synthetically tractable acetamide linker provides a reliable platform for the generation of compound libraries aimed at discovering new drug leads.

Structure

3D Structure

Properties

IUPAC Name |

N-[(3-fluorophenyl)methyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO/c1-7(12)11-6-8-3-2-4-9(10)5-8/h2-5H,6H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSJUQKFJWHRHKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC1=CC(=CC=C1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Process Development

Established Synthetic Pathways to N-(3-fluorobenzyl)acetamide Scaffold

The formation of the amide bond in this compound can be accomplished through several well-established synthetic routes. These methods typically involve the reaction of a 3-fluorobenzylamine (B89504) precursor with an acetylating agent.

Direct Amidation and Coupling Reagent-Mediated Protocols

Direct amidation involves the reaction of 3-fluorobenzylamine with acetic acid. This method, while straightforward, often requires high temperatures and the removal of water to drive the reaction to completion, which can sometimes lead to side reactions and lower yields.

To overcome the limitations of direct amidation, a wide array of coupling reagents have been developed to facilitate amide bond formation under milder conditions. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. Common classes of coupling reagents include carbodiimides, phosphonium (B103445) salts, and uronium salts. In a typical procedure, acetic acid is activated with a coupling reagent, and then 3-fluorobenzylamine is added to form this compound. The choice of coupling reagent and reaction conditions can significantly impact the yield and purity of the final product.

| Coupling Reagent Class | Example Reagents | Typical Reaction Conditions |

| Carbodiimides | DCC, EDC | Room temperature, various solvents (e.g., DCM, DMF) |

| Phosphonium Salts | BOP, PyBOP | Room temperature, often with a base (e.g., DIPEA) |

| Uronium Salts | HBTU, HATU | Room temperature, often with a base (e.g., DIPEA) |

Multi-step Organic Transformations and Intermediate Derivatization

Multi-step synthetic sequences offer alternative routes to this compound, often involving the preparation of a more reactive acetylating agent as an intermediate. A common approach is the conversion of acetic acid to acetyl chloride or acetic anhydride (B1165640). These activated intermediates readily react with 3-fluorobenzylamine, typically in the presence of a base to neutralize the acidic byproduct, to yield the desired amide.

Another multi-step strategy involves the derivatization of 3-fluorobenzylamine itself, though this is less common for the synthesis of a simple acetamide (B32628). These multi-step approaches, while potentially longer, can offer advantages in terms of yield and purity, particularly for larger-scale syntheses.

Development of Novel and Sustainable Synthetic Approaches

In recent years, there has been a significant push towards the development of more sustainable and efficient methods for amide synthesis, driven by the principles of green chemistry.

Catalytic Synthesis Methodologies

Catalytic methods for amide bond formation are highly desirable as they reduce the need for stoichiometric activating agents, thereby minimizing waste. Various transition metal and main group element catalysts have been explored for the direct amidation of carboxylic acids and amines. For the synthesis of this compound, a catalytic amount of a Lewis acid or a transition metal complex could be employed to facilitate the reaction between acetic acid and 3-fluorobenzylamine under milder conditions than traditional thermal methods. Research in this area is ongoing, with a focus on developing catalysts that are efficient, robust, and environmentally benign. For instance, boric acid has been shown to be an effective catalyst for the direct amidation of carboxylic acids and amines. sciepub.com Another approach involves the oxidative amidation of benzylamines, which can be catalyzed by various metal complexes. researchgate.net

| Catalytic Approach | Catalyst Examples | Key Advantages |

| Lewis Acid Catalysis | Boric Acid, ZrCl4 | Milder reaction conditions, reduced waste |

| Transition Metal Catalysis | Ru, Mn complexes | High efficiency, potential for novel reactivity |

| Oxidative Amidation | I2/TBHP, Metal Oxides | Utilizes readily available starting materials |

Green Chemistry and Atom-Economical Protocols

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the context of this compound synthesis, this translates to favoring catalytic methods over those that use stoichiometric coupling reagents, which generate significant amounts of byproducts.

Atom economy is a key metric in green chemistry, measuring the efficiency of a reaction in converting reactants to the desired product. walisongo.ac.id Direct catalytic amidation represents a highly atom-economical approach to this compound, as, in theory, the only byproduct is water. Enzymatic methods, utilizing lipases, also offer a green alternative for amide bond formation under mild conditions. nih.gov

Microwave-Assisted and Flow Chemistry Applications

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. The application of microwave irradiation to the synthesis of this compound could potentially reduce reaction times and improve yields compared to conventional heating methods.

Flow chemistry, where reactants are continuously pumped through a reactor, offers several advantages for chemical synthesis, including improved safety, scalability, and process control. A flow process for the synthesis of this compound could involve pumping a mixture of 3-fluorobenzylamine and an acetylating agent through a heated reactor, potentially containing a solid-supported catalyst or reagent to facilitate the reaction and simplify purification.

Chemo- and Regioselectivity in this compound Synthesis

The synthesis of this compound from 3-fluorobenzylamine and an acetylating agent is a process governed by fundamental principles of chemo- and regioselectivity. Chemoselectivity in this context refers to the preferential reaction of the acetylating agent with the amine functional group over other potential reactive sites. Regioselectivity, while less complex in this specific synthesis, pertains to the selective reaction at the nitrogen atom of the 3-fluorobenzylamine.

In the standard acylation of 3-fluorobenzylamine, the primary amine is the most nucleophilic and sterically accessible site for attack by an electrophilic acetylating agent, such as acetic anhydride or acetyl chloride. This inherent reactivity ensures high chemoselectivity, with the formation of the N-acetylated product being the overwhelmingly favored pathway. The fluorine substituent on the benzyl (B1604629) ring is an electron-withdrawing group; however, its effect on the basicity and nucleophilicity of the distant benzylic amine is generally not significant enough to impede the desired N-acylation.

The regioselectivity of the acylation is also straightforward. The reaction selectively occurs at the nitrogen atom of the benzylamine (B48309). Alternative reactions, such as acylation of the aromatic ring (a Friedel-Crafts acylation), would require much harsher conditions and a suitable catalyst, which are not employed in standard amidation protocols. Therefore, under typical synthesis conditions, the formation of this compound is highly regioselective.

Factors that can influence the selectivity of the reaction include the choice of acetylating agent, solvent, and the presence of a base. A summary of common acetylating agents and their general characteristics is provided in the table below.

Table 1: Common Acetylating Agents in Amidation Reactions

| Acetylating Agent | Reactivity | Byproducts | Remarks |

|---|---|---|---|

| Acetic Anhydride | Moderate | Acetic acid | Commonly used, efficient, and cost-effective. |

| Acetyl Chloride | High | HCl | Highly reactive, often requires a base to neutralize HCl. |

| Acetic Acid | Low | Water | Requires a coupling agent or high temperatures. |

| Ethyl Acetate | Very Low | Ethanol | Can be used as both solvent and reagent under specific enzymatic or catalytic conditions. |

The choice of base is also critical, particularly when using highly reactive acylating agents like acetyl chloride. The base neutralizes the acidic byproduct (e.g., HCl), preventing the protonation of the starting amine, which would render it unreactive. Common bases include triethylamine, pyridine, or aqueous sodium hydroxide (B78521) in Schotten-Baumann conditions.

Scalability and Optimization Strategies for Laboratory and Industrial Production

Scaling up the synthesis of this compound from the laboratory to an industrial setting requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness. semanticscholar.orgscribd.com Key areas for optimization include the selection of raw materials, reaction conditions, and downstream processing.

Raw Material Selection and Stoichiometry: For large-scale production, the cost and availability of starting materials are paramount. Acetic anhydride is often preferred over acetyl chloride due to its lower corrosivity (B1173158) and the less hazardous nature of its byproduct, acetic acid, compared to hydrogen chloride. semanticscholar.org Optimization of the stoichiometry is crucial to maximize the yield based on the limiting reagent, which is typically the more expensive 3-fluorobenzylamine, while minimizing the excess of the acetylating agent to simplify purification.

Reaction Conditions: Optimization of reaction parameters such as temperature, reaction time, and mixing is critical for a scalable process. While laboratory-scale reactions may be performed at room temperature, industrial-scale processes often require precise temperature control to manage the exothermic nature of the acylation and prevent side reactions. The reaction time should be optimized to ensure complete conversion while minimizing energy consumption and reactor occupancy. Efficient mixing is essential to maintain homogeneity and ensure consistent reaction rates throughout the reactor.

Solvent Selection and Work-up: The choice of solvent is a significant consideration in industrial processes, with a focus on green chemistry principles. acs.org Solvents should be selected based on their ability to dissolve the reactants, their environmental impact, ease of recovery, and safety profile. Aqueous conditions, where feasible, are often preferred. acs.org The work-up procedure, which involves isolating and purifying the product, should be designed to be simple and efficient. This may involve crystallization, extraction, or distillation. Minimizing the number of unit operations is a key goal in process optimization.

A comparative overview of common coupling reagents used in amidation reactions, which can be an alternative to the direct use of acyl halides or anhydrides, is presented below. scribd.com

Table 2: Comparison of Common Coupling Reagents for Amidation

| Coupling Reagent | Advantages | Disadvantages |

|---|---|---|

| Carbodiimides (e.g., DCC, EDC) | High efficiency, mild conditions. | Formation of urea (B33335) byproducts, potential for racemization. |

| Phosphonium Salts (e.g., BOP, PyBOP) | High reactivity, low racemization. | High cost, formation of phosphine (B1218219) oxide byproducts. |

| Uronium/Guanidinium Salts (e.g., HBTU, HATU) | High efficiency, rapid reactions. | Costly, potential for side reactions. |

| Carbonyldiimidazole (CDI) | Clean reaction with gaseous byproducts. | Moisture sensitive, can be less reactive. |

Continuous flow chemistry is an increasingly adopted strategy for the production of pharmaceuticals and fine chemicals. acs.org This approach offers several advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the potential for higher yields and purity. The synthesis of this compound could be adapted to a continuous flow process, allowing for precise control over reaction parameters and facilitating automation.

Advanced Spectroscopic and Structural Elucidation of N 3 Fluorobenzyl Acetamide

The definitive structural characterization and analysis of molecular dynamics for N-(3-fluorobenzyl)acetamide rely on a combination of advanced spectroscopic techniques. High-resolution Nuclear Magnetic Resonance (NMR) and Vibrational Spectroscopy (Infrared and Raman) provide complementary information, enabling a comprehensive understanding of the compound's atomic connectivity, chemical environment, conformational behavior, and intermolecular interactions. While a complete, published spectroscopic dataset for this compound is not widely available, a detailed analysis can be constructed based on established principles and extensive data from closely related analogs such as N-benzylacetamide and other fluorinated aromatic compounds.

Biochemical and Molecular Investigations in Vitro and Cellular Level

In Vitro Target Identification and Validation

In vitro studies are fundamental to identifying and validating the molecular targets of a compound. This section reviews the available evidence for N-(3-fluorobenzyl)acetamide concerning its direct interaction with biological macromolecules like enzymes and proteins.

Enzyme Kinetic Studies (e.g., inhibition type, Ki values)

A thorough review of scientific literature reveals a lack of specific enzyme kinetic studies for this compound. There are no published data detailing its inhibitory effects on specific enzymes, the type of inhibition (e.g., competitive, non-competitive, uncompetitive), or its inhibition constant (Ki). Consequently, its potency and mechanism of enzyme inhibition remain uncharacterized.

Ligand-Protein Interaction Studies (e.g., molecular docking, binding assays)

There are no specific ligand-protein interaction studies, such as molecular docking simulations or direct binding assays (e.g., surface plasmon resonance, isothermal titration calorimetry), available in the public domain for this compound. Such studies would be crucial to predict and confirm the binding affinity and mode of interaction with potential protein targets, but this information has not been reported.

Co-crystallography of Target-Ligand Complexes (if available)

No co-crystal structures of this compound bound to a protein target have been deposited in crystallographic databases. X-ray crystallography of a target-ligand complex provides definitive, high-resolution insight into the precise binding interactions. The absence of such data means the specific molecular interactions between this compound and any potential biological target have not been experimentally visualized.

Cellular Pathway Modulation and Mechanistic Insights (Non-Clinical)

This section explores the effects of this compound within a cellular context, focusing on its potential to modulate biological pathways and provide insights into its mechanism of action based on non-clinical studies.

Cell-Based Assays for Specific Biological Responses (e.g., enzyme activity in cell lysates, pathway reporter assays, lipid content modulation)

There is no published research detailing the effects of this compound in specific cell-based assays. Studies measuring its impact on enzyme activity within cell lysates, its ability to modulate signaling pathways using reporter assays, or its effect on cellular phenotypes such as lipid content have not been reported. Therefore, its biological activity at the cellular level is currently undefined.

High-Throughput Screening of this compound Analogues

Information regarding high-throughput screening (HTS) campaigns involving analogues of this compound is not available in the scientific literature. HTS is a common method in drug discovery to rapidly assess the biological activity of a large number of related compounds to identify structure-activity relationships. nih.govnih.gov The absence of such reports suggests that systematic exploration of this chemical scaffold for specific biological targets may not have been conducted or published.

Biochemical Characterization of this compound Interactions

There is no specific data available in the scientific literature detailing the biochemical characterization of this compound's interactions with enzymes or receptors. General principles of medicinal chemistry suggest that the introduction of a fluorine atom to a benzyl (B1604629) group can influence a molecule's metabolic stability and binding affinity due to fluorine's high electronegativity and ability to form strong bonds with carbon. However, without experimental data, any discussion of its specific interactions remains speculative.

Binding Kinetics and Thermodynamics

A search of scientific databases reveals no studies that have determined the binding kinetics (such as association and dissociation rate constants) or thermodynamic parameters (such as enthalpy and entropy changes) for the interaction of this compound with any biological target. Such studies are crucial for understanding the mechanism and strength of a compound's binding to a protein.

Allosteric Modulation Studies

There is no available research to indicate that this compound acts as an allosteric modulator. Allosteric modulators bind to a site on a protein distinct from the primary (orthosteric) binding site, causing a conformational change that alters the protein's activity. Studies to determine such properties for this compound have not been published.

Chemoenzymatic Synthesis and Biotransformation Studies

Information regarding the chemoenzymatic synthesis or biotransformation of this compound is not present in the available scientific literature. Chemoenzymatic synthesis involves the use of enzymes to catalyze specific steps in a chemical synthesis pathway, while biotransformation studies investigate how living organisms or their enzymes metabolize a compound. The metabolic fate of this compound and its potential synthesis using enzymatic catalysts remain uninvestigated in published research.

Future Research Directions and Emerging Avenues

Exploration of Novel Reactivity and Chemical Transformations of N-(3-fluorobenzyl)acetamide

While this compound is a known building block, its full reactive potential remains largely untapped. Future research can focus on novel chemical transformations that go beyond its current applications, treating the molecule itself as a platform for chemical innovation.

One promising area is the selective functionalization of the aromatic ring. The presence of the fluorine atom and the acetamido group directs electrophilic aromatic substitution, but modern methods like transition-metal-catalyzed C-H activation could enable the installation of functional groups at positions not readily accessible through classical methods. researchgate.netorganic-chemistry.org Research into palladium-catalyzed reactions, for instance, could lead to new C-C and C-heteroatom bond formations, creating a diverse library of analogues from a common starting material. nih.gov

The acetamide (B32628) group itself also presents opportunities for novel transformations. For example, methods for the conversion of the N-benzylacetamido group into a simple acetamido group through autoxidation have been reported for the parent N-benzylacetamide, suggesting a potential debenzylation strategy that could be explored for the fluorinated analogue. rsc.org Furthermore, investigating reactions that modify the amide bond or the adjacent methylene (B1212753) bridge could yield new scaffolds with distinct three-dimensional shapes and properties. The development of such reactions would be invaluable for creating derivatives with altered solubility, metabolic stability, and target-binding profiles.

Advanced Synthetic Methodologies for Architecturally Complex Analogues

The this compound moiety is a key component in several biologically active complex molecules. Future work will likely focus on developing more efficient and versatile synthetic strategies to build upon this scaffold, creating architecturally intricate analogues with enhanced potency and selectivity.

Recent research has demonstrated the successful incorporation of the this compound fragment into highly substituted heterocyclic systems. For instance, a multi-step synthesis was devised to produce a novel and potent ALK5 receptor inhibitor, where the this compound unit was coupled with a complex substituted imidazole (B134444) core. nih.gov This synthesis highlights the utility of the scaffold in constructing sophisticated molecules for therapeutic applications.

Another approach involves using the this compound core in the synthesis of thiazolyl-substituted derivatives. In one study, a related 4-fluorobenzyl derivative was created by coupling the corresponding benzylamine (B48309) with a thiazolyl acetic acid derivative using peptide coupling reagents like HOBt and EDCI. chapman.edu This methodology allows for the modular assembly of complex structures, enabling the exploration of structure-activity relationships by varying the heterocyclic component. Future synthetic endeavors could expand on these strategies, employing novel coupling reactions and domino processes to rapidly assemble diverse and complex analogues from the this compound template.

Integration with Artificial Intelligence and Machine Learning for Accelerated Compound Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the process of drug discovery, and scaffolds like this compound are prime candidates for these computational approaches. By leveraging vast datasets of chemical structures and biological activities, AI/ML algorithms can predict the properties of virtual analogues, prioritize synthetic targets, and accelerate the discovery of new lead compounds.

One key application is in virtual screening and molecular docking. For example, in the discovery of novel inhibitors for the SARS-CoV-2 main protease, molecular docking studies were used to predict the binding affinities of various compounds, including complex molecules containing related acetamide linkages. mdpi.com Such in silico methods can efficiently screen large virtual libraries of this compound derivatives against specific biological targets, identifying promising candidates for synthesis and experimental testing.

Furthermore, AI can be employed to predict Absorption, Distribution, Metabolism, and Excretion (ADME) properties. By training models on existing data, it is possible to forecast the pharmacokinetic profiles of novel this compound analogues before they are synthesized, saving time and resources. This predictive power allows chemists to focus on designing molecules with a higher probability of success in later stages of drug development.

Development of this compound as a Molecular Probe for Specific Biological Systems

The inherent drug-like properties of the this compound scaffold make it an excellent starting point for the development of molecular probes. These specialized tools are designed to selectively bind to and report on the activity of specific proteins or biological pathways, providing invaluable insights into cellular function and disease mechanisms.

Derivatives of this compound have already shown promise as inhibitors of specific biological targets. A notable example is a complex imidazolyl amine derivative that acts as a potent inhibitor of the ALK5 receptor, a key player in cancer and fibrotic diseases. nih.gov This demonstrates that the this compound moiety can be incorporated into molecules that bind with high affinity and specificity to a protein target.

Similarly, a thiazolyl derivative containing a 4-fluorobenzyl group has been identified as an inhibitor of Src kinase, an important target in cancer therapy. chapman.edu By modifying these known inhibitors—for example, by incorporating a fluorescent tag or a reactive group for covalent labeling—researchers could convert them into powerful molecular probes. Such probes would enable the direct visualization of target engagement in cells and tissues, facilitating a deeper understanding of the biological roles of targets like ALK5 and Src kinase. The development of a suite of probes based on the this compound scaffold could significantly advance biomedical research.

Contribution to Fundamental Understanding of Fluorine Effects in Chemical and Biological Systems

The single fluorine atom on the benzyl (B1604629) ring of this compound is a critical feature that significantly influences its molecular properties. Systematic studies of this compound and its analogues can provide fundamental insights into the multifaceted roles of fluorine in medicinal chemistry.

Fluorine's high electronegativity can alter the acidity or basicity of nearby functional groups, which in turn affects a molecule's bioavailability and ability to permeate cell membranes. rsc.org By comparing this compound with its non-fluorinated counterpart, researchers can precisely quantify the impact of the fluorine atom on properties like pKa and lipophilicity.

Moreover, fluorine is often introduced to block sites of metabolic attack, thereby improving a compound's metabolic stability. rsc.orgnih.gov The C-F bond is stronger than a C-H bond, making it more resistant to oxidative metabolism by enzymes like cytochrome P450. rsc.orgnih.gov Studying the metabolic fate of this compound and its derivatives can provide valuable data on how a meta-positioned fluorine atom influences metabolic pathways, potentially preventing the formation of reactive metabolites. nih.govprepchem.com Finally, fluorine can enhance binding affinity to a target protein through favorable interactions within the binding pocket. rsc.org Detailed structural studies, such as X-ray crystallography of its derivatives bound to their protein targets, can illuminate the specific non-covalent interactions involving the fluorine atom, contributing to a more rational approach to drug design.

Q & A

Q. What are the common synthetic routes for N-(3-fluorobenzyl)acetamide derivatives, and what key reaction conditions influence yield and purity?

this compound derivatives are typically synthesized via multi-step organic reactions. Key steps include:

- Alkylation/amidation : Reaction of 3-fluorobenzylamine with acetylating agents (e.g., acetyl chloride) under controlled pH and temperature .

- Functionalization : Introduction of substituents via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura for aryl groups) .

- Optimization : Solvent choice (e.g., DMF or acetonitrile), temperature (often 60–100°C), and catalyst use (e.g., palladium for cross-coupling) significantly affect yield and purity .

- Characterization : Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are critical for structural validation .

Q. How is this compound characterized using spectroscopic methods, and what spectral data are critical for confirming its structure?

- 1H/13C NMR : Key signals include the acetamide methyl group (~2.0 ppm for 1H; ~22–25 ppm for 13C) and aromatic protons from the 3-fluorobenzyl moiety (6.8–7.3 ppm for 1H) . Fluorine coupling splits signals in the aromatic region.

- Mass Spectrometry : Molecular ion peaks ([M+H]+) confirm the molecular weight (e.g., 196.2 g/mol for the base compound). Fragmentation patterns validate substituents .

- IR Spectroscopy : Amide C=O stretch (~1650 cm⁻¹) and N-H bend (~1550 cm⁻¹) are diagnostic .

Q. What are the primary biological activities reported for this compound derivatives in current research?

- Kinase Modulation : Derivatives act as protein tyrosine kinase inhibitors, targeting pathways in cancer and inflammation .

- Neuroprotective Effects : Structural analogs show potential in mitigating oxidative stress in neurological disorders .

- Antimicrobial Activity : Fluorine substitution enhances lipophilicity, improving membrane penetration in Gram-positive bacteria .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound analogs?

- Purity Analysis : Impurities (e.g., unreacted intermediates) may skew bioactivity results. High-performance liquid chromatography (HPLC) and related substances testing (as in ) are essential.

- Structural Variability : Subtle differences in substituents (e.g., morpholine vs. triazine rings) alter target affinity. Comparative studies using isogenic analogs are recommended .

- Assay Conditions : Standardize in vitro models (e.g., cell lines, incubation times) to minimize variability. For cytotoxicity, use validated assays like MTT .

Q. What strategies are employed to optimize the reaction conditions for synthesizing this compound derivatives with high enantiomeric purity?

- Chiral Catalysts : Use enantioselective catalysts (e.g., BINAP-Pd complexes) for asymmetric synthesis .

- Solvent Effects : Polar aprotic solvents (e.g., THF) enhance stereochemical control.

- Temperature Gradients : Lower temperatures (0–25°C) reduce racemization during amide bond formation .

Q. How does the introduction of fluorine at the 3-position of the benzyl group influence the compound's interaction with biological targets?

- Electronic Effects : Fluorine’s electronegativity increases electron-withdrawing effects, stabilizing charge interactions with kinase active sites .

- Lipophilicity : Enhances blood-brain barrier penetration, critical for neuroprotective applications .

- Metabolic Stability : Fluorine reduces oxidative metabolism, prolonging half-life in vivo .

Q. What in vitro models are recommended for evaluating the neuroprotective or anticancer potential of this compound derivatives?

- Neuroprotection : Primary neuronal cultures exposed to oxidative stress (H₂O₂ or glutamate) with endpoints like ROS detection and caspase-3 activation .

- Anticancer : Cell viability assays (MTT ) in cancer lines (e.g., HeLa, MCF-7) combined with kinase inhibition profiling (e.g., EGFR or BRAF targets) .

Q. How do structural modifications in the acetamide moiety affect the pharmacokinetic properties of this compound-based compounds?

- Hydrolysis Resistance : Bulky substituents (e.g., trifluoroacetyl) reduce esterase-mediated degradation .

- Solubility : Polar groups (e.g., hydroxyl or morpholine) improve aqueous solubility but may reduce membrane permeability .

- Protein Binding : Aromatic extensions (e.g., pyridyl groups) increase albumin binding, altering distribution .

Q. Methodological Notes

- Data Presentation : Tabulate spectral data (e.g., NMR shifts, MS fragments) and bioactivity metrics (IC50, EC50) for reproducibility.

- Contradiction Mitigation : Replicate studies under identical conditions and cross-validate with orthogonal assays (e.g., SPR for binding affinity alongside enzymatic assays).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.